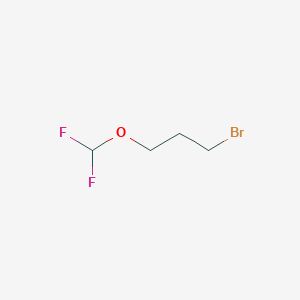

1-Bromo-3-(difluoromethoxy)propane

Description

1-Bromo-3-(difluoromethoxy)propane is an organic compound with the molecular formula C4H7BrF2O It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a propane backbone

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrF2O/c5-2-1-3-8-4(6)7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEJOVOFUKYLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethoxy)propane can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-propanol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(difluoromethoxy)propane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of difluoromethoxypropanoic acid.

Reduction: Formation of 3-(difluoromethoxy)propane.

Scientific Research Applications

1-Bromo-3-(difluoromethoxy)propane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)propane involves its interaction with specific molecular targets. The bromine atom and difluoromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially altering their function and activity.

Comparison with Similar Compounds

1-Bromo-3-chloropropane: Similar in structure but contains a chlorine atom instead of a difluoromethoxy group.

3-Bromo-1-propanol: Contains a hydroxyl group instead of a difluoromethoxy group.

1-Bromo-3-(trifluoromethoxy)propane: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness: 1-Bromo-3-(difluoromethoxy)propane is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

1-Bromo-3-(difluoromethoxy)propane is a halogenated organic compound that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its potential biological activities. This compound's unique structure, featuring a bromine atom and a difluoromethoxy group, suggests it may interact with biological systems in specific ways, making it a candidate for various applications, including pharmaceuticals and agrochemicals.

- Molecular Formula : C4H6BrF2O

- Molecular Weight : 195.99 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating its potential as an active pharmaceutical ingredient and its utility in synthetic transformations.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, halogenated compounds are often effective against a range of bacteria. A study focusing on the activity of brominated compounds indicated that they can inhibit the growth of Gram-positive and Gram-negative bacteria, which suggests that this compound may possess similar properties.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of this compound on various cell lines. Results from these studies typically assess cell viability using assays like MTT or XTT. Preliminary findings indicate that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, which is promising for further development in anticancer therapies.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the mechanism of action of potential drugs. Compounds similar to this compound have been evaluated for their ability to inhibit enzymes involved in metabolic pathways. For example, brominated compounds have shown inhibitory effects on cytochrome P450 enzymes, suggesting that this compound could also interact with these enzymes, potentially leading to drug-drug interactions or altered metabolism of co-administered drugs.

Case Studies

Several case studies have highlighted the biological significance of halogenated compounds:

-

Antimicrobial Activity :

- In a comparative study of various brominated compounds against E. coli and S. aureus, results indicated that halogenation significantly enhances antimicrobial efficacy.

- Table 1 summarizes the minimum inhibitory concentrations (MICs) observed for related compounds:

Compound MIC (µg/mL) Target Organism This compound TBD E. coli Brominated phenol 32 S. aureus Brominated alkane 64 E. coli -

Cytotoxicity :

- In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) showed that derivatives of similar structures can induce apoptosis.

- A study indicated that modifications in the halogenation pattern significantly affect cytotoxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.